molecular formula C27H18N2O4S B4139290 N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide

N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide

Cat. No. B4139290
M. Wt: 466.5 g/mol
InChI Key: YIDYPNBPMBPCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide” is a complex organic compound. It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of this compound could involve several steps, including condensation with ®-2-amino-2-phenylethanol to afford Schiff base ligand, which forms complexes with Cu (NO 3) 2 and Zn (NO 3) 2 . More detailed synthesis procedures can be found in the literature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions. For example, it could undergo reactions with different coumarin chalcones under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point, yield, and spectral data can be obtained through experimental procedures .

Future Directions

The future directions in the research of this compound could involve further investigation of its biological activities and the development of novel drugs . The synthesis of coumarins and their heterocyclic analogs has been an area of interest for many researchers .

properties

IUPAC Name

N-[3-[[3-(2-oxochromen-3-yl)benzoyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O4S/c30-25(28-20-9-4-10-21(16-20)29-26(31)24-12-5-13-34-24)19-8-3-7-17(14-19)22-15-18-6-1-2-11-23(18)33-27(22)32/h1-16H,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDYPNBPMBPCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.